Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- G207 is cancer-killing viruses, so-called oncolytic viruses, for the treatment of various forms of cancer developed by MediGene AG. These viruses are specific herpes simplex viruses, or HSVs, generally known as the cause of cold sores. MediGene uses these viruses, however, in a modified and "disarmed" form in order to make them utilizable as a therapeutic agent in humans.
Brand Name: Vulcanchem
CAS No.: 2136340-90-2
VCID: VC17154531
InChI: InChI=1S/C25H28N4O/c1-3-5-6-20-7-9-21(10-8-20)26-27-22-11-13-23(14-12-22)28-29-24-15-17-25(18-16-24)30-19-4-2/h7-18H,3-6,19H2,1-2H3
SMILES:
Molecular Formula: C25H28N4O
Molecular Weight: 400.5 g/mol

Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)-

CAS No.: 2136340-90-2

Cat. No.: VC17154531

Molecular Formula: C25H28N4O

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- - 2136340-90-2

Specification

CAS No. 2136340-90-2
Molecular Formula C25H28N4O
Molecular Weight 400.5 g/mol
IUPAC Name (4-butylphenyl)-[4-[(4-propoxyphenyl)diazenyl]phenyl]diazene
Standard InChI InChI=1S/C25H28N4O/c1-3-5-6-20-7-9-21(10-8-20)26-27-22-11-13-23(14-12-22)28-29-24-15-17-25(18-16-24)30-19-4-2/h7-18H,3-6,19H2,1-2H3
Standard InChI Key ZUGKFNYCFBDWIO-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)OCCC

Introduction

Diazene compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=NN=N) and are widely studied due to their versatile applications in materials science, pharmaceuticals, and organic synthesis. The compound Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- is a specific member of the diazene family with a complex molecular structure featuring multiple aromatic substituents. It is classified as an unsymmetrical diazene due to the distinct substituents attached to either side of the nitrogen-nitrogen bond.

Synthesis

The synthesis of Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- can be achieved using traditional organic reactions or electrochemical methods.

  • Traditional Method:

    • Involves coupling reactions between hydrazine derivatives and appropriately substituted aromatic compounds.

    • Requires mild conditions to ensure selective formation of the N=NN=N double bond.

  • Electrochemical Synthesis:

    • Utilizes electrochemical oxidation of sulfamides or similar precursors.

    • Offers an eco-friendly alternative by minimizing harsh reagents.

Chemical Reactivity

Diazene compounds exhibit unique chemical reactivity due to their N=NN=N bond:

  • Photochemical Reactions: The N=NN=N bond undergoes reversible cis-trans isomerization under UV or visible light.

  • Redox Reactions: Diazene compounds can participate in reduction or oxidation processes, forming amines or other derivatives.

  • Coupling Reactions: The aromatic substituents allow for further functionalization via electrophilic substitution reactions .

Applications

The compound has potential applications in various fields:

  • Materials Science:

    • Used in the development of liquid crystals and dyes due to its optical properties.

    • Serves as a precursor for photoresponsive materials.

  • Pharmaceuticals:

    • Explored for its potential as a bioactive molecule in drug design.

    • Could serve as a scaffold for synthesizing antimicrobial or anticancer agents.

  • Organic Synthesis:

    • Acts as an intermediate in creating more complex organic molecules.

    • Useful in designing photoswitchable compounds for advanced technologies .

Research Findings

Recent studies have highlighted the following:

  • The compound's ability to form stable crystals with specific dihedral angles between aromatic rings, which impacts its optical properties .

  • Its potential as a visible-light-responsive molecule for use in photoswitchable systems .

  • Structural studies reveal that substituents on the aromatic rings influence stacking interactions and hydrogen bonding in crystal lattices .

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